molecular formula C11H18F3NO B14271216 4-Methyl-1-(pyrrolidin-1-yl)-3-(trifluoromethyl)pentan-1-one CAS No. 184877-22-3

4-Methyl-1-(pyrrolidin-1-yl)-3-(trifluoromethyl)pentan-1-one

Cat. No.: B14271216
CAS No.: 184877-22-3
M. Wt: 237.26 g/mol
InChI Key: CQBXWINQKUWPLA-UHFFFAOYSA-N
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Description

  • 4-Methyl-1-(pyrrolidin-1-yl)-3-(trifluoromethyl)pentan-1-one, also known as 4-MPD , belongs to the class of substituted cathinones.
  • It is a synthetic stimulant and shares structural similarities with other cathinones, such as α-pyrrolidinopropiophenone (α-PPP) and α-pyrrolidinobutiophenone (α-PBP).
  • The compound’s psychoactive effects have led to its recreational use, but it also has potential applications in research and industry.
  • Preparation Methods

      Synthetic Routes: 4-MPD can be synthesized through various routes, including reductive amination or condensation reactions.

      Reaction Conditions: A common method involves the reaction of 4-methylpropiophenone with pyrrolidine in the presence of reducing agents (e.g., sodium borohydride).

      Industrial Production: Industrial-scale production methods may involve modifications of these routes for efficiency and yield.

  • Chemical Reactions Analysis

      Reactions: 4-MPD can undergo several chemical transformations, including

      Common Reagents and Conditions:

      Major Products: The specific products depend on reaction conditions, but hydroxylated or halogenated derivatives are common.

  • Scientific Research Applications

      Chemistry: 4-MPD serves as a model compound for studying structure-activity relationships in cathinones.

      Biology: Researchers investigate its interactions with neurotransmitter transporters (e.g., dopamine and serotonin transporters).

      Medicine: Although not approved for medical use, it has been studied for potential therapeutic applications.

      Industry: Its derivatives may find applications in materials science or as intermediates in organic synthesis.

  • Mechanism of Action

    • 4-MPD acts as a reuptake inhibitor for monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).
    • It competes with these neurotransmitters for binding to their respective transporters, leading to increased extracellular levels.
    • The resulting stimulation and euphoria contribute to its recreational use.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: 4-MPD’s trifluoromethyl substitution sets it apart from other cathinones, affecting its pharmacological properties.

    Remember that while 4-MPD has scientific relevance, its recreational use poses risks, and regulatory authorities closely monitor its distribution Always prioritize safety and responsible research

    Properties

    CAS No.

    184877-22-3

    Molecular Formula

    C11H18F3NO

    Molecular Weight

    237.26 g/mol

    IUPAC Name

    4-methyl-1-pyrrolidin-1-yl-3-(trifluoromethyl)pentan-1-one

    InChI

    InChI=1S/C11H18F3NO/c1-8(2)9(11(12,13)14)7-10(16)15-5-3-4-6-15/h8-9H,3-7H2,1-2H3

    InChI Key

    CQBXWINQKUWPLA-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C(CC(=O)N1CCCC1)C(F)(F)F

    Origin of Product

    United States

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